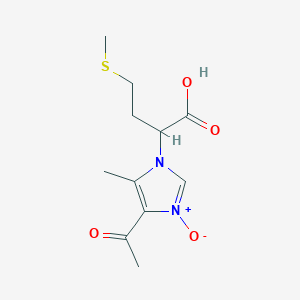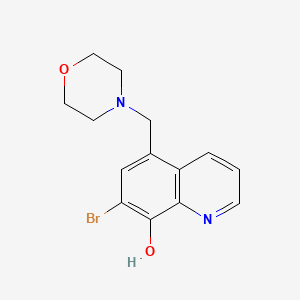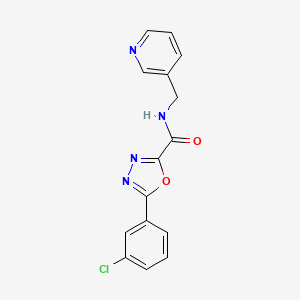
2-(4-acetyl-5-methyl-3-oxido-1H-imidazol-1-yl)-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes an imidazole ring, a carboxylic acid group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetyl group, potentially leading to the formation of reduced imidazole derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl or methylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives, alcohols.
Substitution Products: Alkylated or thiolated derivatives.
科学的研究の応用
4-Acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazol-3-ium-3-olate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazol-3-ium-3-olate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid and methylsulfanyl groups can form ionic and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazole: Lacks the imidazolium ion, which may affect its reactivity and biological activity.
1-[1-Carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazole: Similar structure but with different substitution patterns on the imidazole ring.
Uniqueness
4-Acetyl-1-[1-carboxy-3-(methylsulfanyl)propyl]-5-methyl-1H-imidazol-3-ium-3-olate is unique due to the presence of the imidazolium ion, which can enhance its solubility in water and its ability to interact with biological targets. This makes it a valuable compound for applications in medicinal chemistry and material science.
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
2-(4-acetyl-5-methyl-3-oxidoimidazol-3-ium-1-yl)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-7-10(8(2)14)13(17)6-12(7)9(11(15)16)4-5-18-3/h6,9H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
RMPVOWMHLZLHCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=CN1C(CCSC)C(=O)O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941898.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14941908.png)
![N-(2-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14941914.png)
![2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)

![2-bromo-N-[7-(1-hydroxy-2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14941919.png)
![5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B14941923.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941954.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B14941966.png)
